Methylene-Linker Structural Differentiation vs. Direct N-Phenyl Morpholine Analogs
N-[4-Morpholinyl(phenyl)methylene]-2-thiophenesulfonamide contains a methylene (–CH₂–) spacer between the central carbon and the phenyl ring, whereas the widely listed analog N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide (CAS 334498-90-7) directly attaches the morpholine to the phenyl ring. This structural difference increases the molecular weight from 324.4 Da (direct analog) to 342.4 Da (target) and alters the rotatable bond count and three-dimensional shape [1][2]. In the context of LuxR/HapR ligand-binding pockets, where defined hydrophobic contours and hydrogen-bonding geometries determine inhibitor potency, such linker modifications can shift the binding pose and affect downstream proteolytic degradation efficiency [3].
| Evidence Dimension | Molecular weight and structural connectivity |
|---|---|
| Target Compound Data | 342.4 Da; methylene linker between morpholine-carbon and phenyl ring |
| Comparator Or Baseline | N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide (324.4 Da; direct N-phenyl linkage) |
| Quantified Difference | ΔMW = +18.0 Da; introduction of one sp³-hybridized methylene unit |
| Conditions | Structures curated in ChEBI and PubChem |
Why This Matters
The methylene linker alters molecular recognition features critical for target binding; procurement of the direct N-phenyl analog instead of the target compound introduces an untested structural variable that may compromise biological activity.
- [1] ChEBI. N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide (CHEBI:117100). European Bioinformatics Institute. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:117100 View Source
- [2] PubChem Substance. SID 35691952 (Legacy record for N-[4-morpholinyl(phenyl)methylene]-2-thiophenesulfonamide). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/substance/35691952 View Source
- [3] Kang, Y. et al. (2026) 'Ligand binding drives proteolysis of the SmcR master transcription factor and controls quorum sensing-state transitions in Vibrio species', mBio, 0, e03445-25. doi: 10.1128/mbio.03445-25. View Source
